![molecular formula C15H14F2N2O3S B5699563 N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1969 and has been used clinically since 1978. Diflunisal is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation.
Wirkmechanismus
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX enzymes, N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. In addition, N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of leukocytes to the site of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available and has a known mechanism of action. In addition, it has been extensively studied for its anti-inflammatory and analgesic properties, making it a useful tool for studying the inflammatory response. However, N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide also has some limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide can inhibit the aggregation of beta-amyloid peptides, which are associated with the disease. Further research is needed to determine whether N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide could be an effective treatment for Alzheimer's disease.
Another area of interest is the development of new analogs of N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide with improved properties, such as increased solubility and reduced off-target effects. These analogs could be useful tools for studying the inflammatory response and could also have potential therapeutic applications.
Overall, N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is a well-studied compound with a known mechanism of action and a number of potential applications in the treatment of inflammatory conditions and Alzheimer's disease. Further research is needed to fully understand its potential and to develop new analogs with improved properties.
Synthesemethoden
The synthesis of N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 2,4-difluoroaniline with methylsulfonyl chloride to form N-(2,4-difluorophenyl)-2-methylsulfonylaniline. This intermediate is then reacted with benzoyl chloride to form N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. In addition, N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the disease.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-19(23(2,21)22)14-6-4-3-5-11(14)15(20)18-13-8-7-10(16)9-12(13)17/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJUZOUGDJPKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.